molecular formula C18H19ClN4O6S2 B2404827 2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351631-14-5

2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2404827
CAS No.: 1351631-14-5
M. Wt: 486.94
InChI Key: VHXIMGYWETXMEN-UHFFFAOYSA-N
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Description

The compound “2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate” is a chemical compound with a complex structure . It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a benzimidazole moiety, which is a type of organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a benzimidazole moiety, and a sulfonyl group attached to a chlorothiophene . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .

Scientific Research Applications

Alzheimer’s Disease Research

  • A derivative of this compound, SAM-760, was investigated for its metabolism in the context of treating Alzheimer’s disease. It was predominantly metabolized by cytochrome P450 (CYP3A) in liver microsomes. This study helps understand the drug metabolism and possible drug-drug interactions which are crucial for Alzheimer’s treatment (Sawant-Basak et al., 2018).

Corrosion Inhibition

  • Compounds similar to the one have been studied for their corrosion inhibition properties. The derivatives showed effectiveness in protecting mild steel in sulfuric acid environments. This application is significant in industrial settings to prevent material degradation (Ammal et al., 2018).

Anti-Inflammatory Activity

  • Certain derivatives of this compound were synthesized and evaluated for their anti-inflammatory activities. This research contributes to the development of new anti-inflammatory drugs (Ahmed et al., 2017).

Antimicrobial and Anticancer Applications

  • A series of azole-containing piperazine derivatives, which include the compound , were investigated for their antibacterial, antifungal, and cytotoxic activities. These compounds displayed moderate to significant antimicrobial efficacy and some were effective in vitro against cancer cell lines (Gan et al., 2010).

Structural Analysis

  • The compound has been included in studies involving crystal structure analysis and Density Functional Theory (DFT) calculations, providing insights into the molecular structure and potential reactivity of such compounds (Kumara et al., 2017).

Antituberculosis Activity

  • Derivatives of this compound were synthesized and tested for their effectiveness against Mycobacterium tuberculosis. This research is significant for developing new treatments for tuberculosis (Jallapally et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential hazards .

Properties

IUPAC Name

2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1H-benzimidazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S2.C2H2O4/c17-14-5-6-16(24-14)25(22,23)21-9-7-20(8-10-21)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXIMGYWETXMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(S4)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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